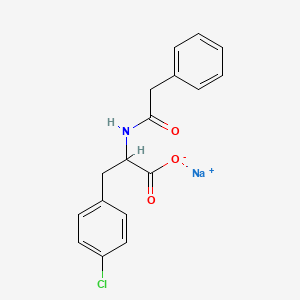
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-: is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a p-chlorophenyl group and a phenylacetyl group attached to the alanine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- typically involves the following steps:
Starting Materials: The synthesis begins with alanine, p-chlorophenylalanine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the monosodium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the p-chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the p-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered phenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its effects on enzyme activity and protein interactions.
- Used in studies related to amino acid metabolism and transport.
Medicine:
- Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter levels.
- Studied for its effects on serotonin and other neurotransmitter pathways.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan hydroxylase, leading to a decrease in serotonin synthesis . This interaction can affect neurotransmitter levels and influence various physiological processes.
相似化合物的比较
p-Chlorophenylalanine: Shares the p-chlorophenyl group but lacks the phenylacetyl group.
Phenylalanine: Similar amino acid structure but without the p-chlorophenyl and phenylacetyl groups.
Tyrosine: Contains a phenolic group instead of the p-chlorophenyl group.
Uniqueness:
- The presence of both p-chlorophenyl and phenylacetyl groups makes ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- unique in its chemical reactivity and potential applications.
- Its ability to modulate enzyme activity and neurotransmitter levels sets it apart from other similar compounds.
属性
CAS 编号 |
55327-77-0 |
|---|---|
分子式 |
C17H15ClNNaO3 |
分子量 |
339.7 g/mol |
IUPAC 名称 |
sodium;3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H16ClNO3.Na/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12;/h1-9,15H,10-11H2,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI 键 |
HXFIKVDSHQWVRM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















